Welcome to the BenchChem Online Store!
molecular formula C10H6S2 B3059511 5-Ethynyl-2,2'-bithiophene CAS No. 4743-21-9

5-Ethynyl-2,2'-bithiophene

Cat. No. B3059511
M. Wt: 190.3 g/mol
InChI Key: BJOAUTVUGMZMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05747525

Procedure details

Anhydrous 5-(2,2-dibromo-ethenyl)-2,2'-bithiophene was dissolved in anhydrous THF and stirred at -78° C. After n-BuLi was added into the solution and stirred for 1 hour, the temperature was raised to 25° C. and stirred for further 1 hour. The solution was monitored by thin layer chromatography to determine whether the reaction was completed. The reaction solution was then extracted with ether and washed with water. After the solution was washed with saturated NaCl solution and dried over anhydrous magnesium sulfate. After removal of ether, the crude product was purified by column chromatography and the oily product was obtained. The yield is 88%.
Name
5-(2,2-dibromo-ethenyl)-2,2'-bithiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[S:8][C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1.[Li]CCCC>C1COCC1>[C:3]([C:4]1[S:8][C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1)#[CH:2]

Inputs

Step One
Name
5-(2,2-dibromo-ethenyl)-2,2'-bithiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=CC1=CC=C(S1)C=1SC=CC1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 25° C.
STIRRING
Type
STIRRING
Details
stirred for further 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was then extracted with ether
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
After the solution was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of ether
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
the oily product was obtained

Outcomes

Product
Name
Type
Smiles
C(#C)C1=CC=C(S1)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.